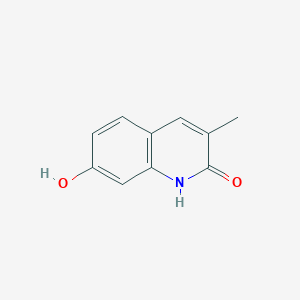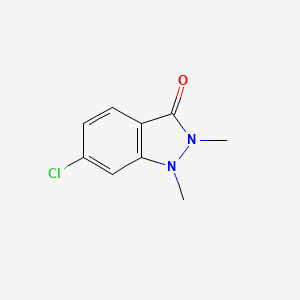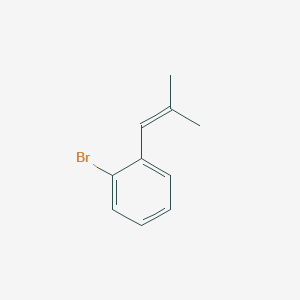
1-Bromo-2-(2-methyl-propenyl)-benzene
Vue d'ensemble
Description
1-Bromo-2-(2-methyl-propenyl)-benzene is an organic compound . It is a colorless liquid that is used as a solvent . It has a characteristic hydrocarbon odor .
Molecular Structure Analysis
The molecular formula of 1-Bromo-2-(2-methyl-propenyl)-benzene is C10H15Br . The average mass is 215.130 Da and the monoisotopic mass is 214.035706 Da .Physical And Chemical Properties Analysis
1-Bromo-2-(2-methyl-propenyl)-benzene has a density of 1.3±0.1 g/cm3, a boiling point of 255.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.3±3.0 kJ/mol, and the flash point is 107.5±15.9 °C . The index of refraction is 1.597 .
Applications De Recherche Scientifique
Synthesis of Bromo-, Boryl-, and Stannyl-functionalized Benzene Derivatives :
- Bromo-functionalized benzene derivatives, including 1-Bromo-2-(2-methyl-propenyl)-benzene, are used as key intermediates for the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores. Efficient routes have been developed to produce functionalized benzene derivatives, and these compounds are utilized in various reactions, such as Suzuki coupling reactions and Stille coupling reactions, showcasing their versatility in organic synthesis (Reus et al., 2012).
Synthesis of 1-Substituted 3-Alkoxy-1H-isoindoles :
- 1-Bromo-2-(2-methyl-propenyl)-benzene is used in the synthesis of complex organic compounds like 1-substituted 3-alkoxy-1H-isoindoles. The synthesis process involves reactions with nitriles and acid-catalyzed cyclization, highlighting the compound's role as a versatile reagent in the creation of heterocyclic structures (Kuroda & Kobayashi, 2015).
Assembly and Organization of Dendritic Carbosilanes :
- The compound is employed in the regiospecific hydrosilylation process to produce molecular building block precursors. These precursors are instrumental in the modular methodology for the assembly and organization of dendritic carbosilane structures, demonstrating its significance in the synthesis of complex dendrimers (Casado & Stobart, 2000).
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives :
- This compound plays a pivotal role in the synthesis of various benzene derivatives, which are then utilized in biological evaluations, including antibacterial and antiurease activity assessments. The reactions highlight its importance as a starting material in the synthesis of bioactive compounds (Batool et al., 2014).
Propriétés
IUPAC Name |
1-bromo-2-(2-methylprop-1-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWPKCADKDSSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



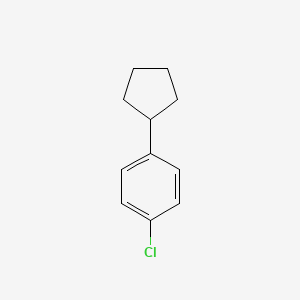
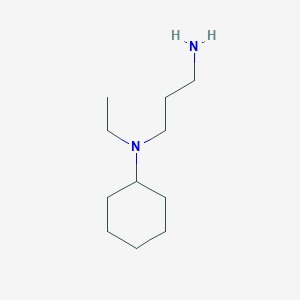
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301878.png)
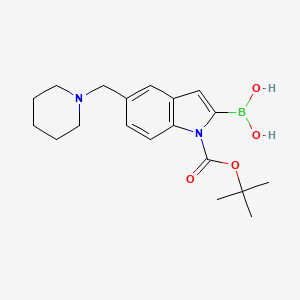
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301888.png)

![{1-(tert-butoxycarbonyl)-5-[(4,4-dimethoxypiperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid](/img/structure/B3301898.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301901.png)
![[1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid](/img/structure/B3301906.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301916.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301920.png)

